Cyclohexanecarboxylic acid, 4-pentyl-, 4-methoxyphenyl ester, trans-
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of cyclohexanecarboxylic acid, 4-pentyl-, 4-methoxyphenyl ester, trans- follows established International Union of Pure and Applied Chemistry conventions for complex cyclic esters. The official IUPAC name for this compound is (4-methoxyphenyl) 4-pentylcyclohexane-1-carboxylate, which precisely describes the structural components and their connectivity. The compound is registered under the Chemical Abstracts Service number 67589-52-0, providing a unique identifier for chemical databases and regulatory purposes. Additional systematic names include 4-methoxyphenyl trans-4-pentylcyclohexanoate and trans-4-methoxyphenyl 4-pentylcyclohexanecarboxylate, reflecting alternative acceptable nomenclature practices.
The molecular formula C₁₉H₂₈O₃ indicates the presence of nineteen carbon atoms, twenty-eight hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 304.4 grams per mole. The European Community number 266-746-6 provides regulatory identification within the European chemical inventory system. The compound also carries the DSSTox Substance identification numbers DTXSID00939422 and DTXSID10886837, facilitating toxicological database referencing. Systematic classification places this compound within the broader category of cyclohexanecarboxylic acid esters, specifically as a trans-disubstituted cyclohexane derivative with aromatic ester functionality.
The structural representation can be expressed through the simplified molecular-input line-entry system notation: CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC, which provides a linear encoding of the molecular structure. The International Chemical Identifier key HJIVFZUPTYADSP-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications. These systematic identifiers collectively establish the compound's position within chemical classification systems and enable precise communication regarding its identity across scientific disciplines.
Stereochemical Configuration and Conformational Analysis
The trans stereochemical configuration of cyclohexanecarboxylic acid, 4-pentyl-, 4-methoxyphenyl ester represents a critical structural feature that significantly influences the compound's conformational behavior and stability. In trans-1,4-disubstituted cyclohexanes, the two substituents occupy positions that are spatially opposite to each other across the ring system, creating distinct conformational possibilities. The trans configuration allows for two primary chair conformations: the diequatorial form where both the pentyl and carboxylate ester substituents occupy equatorial positions, and the diaxial form where both substituents are positioned axially.
Conformational analysis reveals that the diequatorial conformer represents the thermodynamically favored form due to the absence of significant steric interactions. In this conformation, the pentyl group and the 4-methoxybenzoyl ester group both adopt equatorial orientations, minimizing 1,3-diaxial interactions with hydrogen atoms on the cyclohexane ring. The energy difference between the diequatorial and diaxial conformations has been estimated to be approximately 3.6 kilocalories per mole for similar trans-1,4-disubstituted cyclohexane systems, with the diequatorial form being significantly more stable.
The presence of the trans configuration eliminates certain symmetry elements that would be present in cis isomers, yet the compound maintains achiral character due to the presence of a plane of symmetry passing through carbons 1 and 4 of the cyclohexane ring. This stereochemical arrangement results in the compound existing as a meso form, rendering it optically inactive despite the presence of multiple chiral centers. Research on conformational equilibria of trans-1,4-disubstituted cyclohexanes has demonstrated that the Boltzmann distribution at room temperature typically favors the diequatorial conformer by approximately 99.7 percent, with only 0.3 percent existing in the diaxial form.
Table 1: Conformational Energy Analysis of Trans-1,4-Disubstituted Cyclohexanes
| Conformation | Gauche-Butane Interactions | 1,3-Diaxial Interactions | Relative Energy (kcal/mol) | Population at 25°C (%) |
|---|---|---|---|---|
| Diequatorial | 0 | 0 | 0.0 | 99.7 |
| Diaxial | 0 | 4 | 3.6 | 0.3 |
Comparative Structural Analysis with Related Cyclohexanecarboxylic Acid Derivatives
Comparative analysis of cyclohexanecarboxylic acid, 4-pentyl-, 4-methoxyphenyl ester, trans- with related derivatives reveals significant structural relationships and differences that influence chemical properties and behavior. The closely related compound cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester differs primarily in the aromatic ester moiety, containing an ethoxy group (-OCH₂CH₃) instead of a methoxy group (-OCH₃). This structural modification results in a molecular formula of C₂₀H₃₀O₃ and an increased molecular weight of 318.4 grams per mole compared to the 304.4 grams per mole of the methoxy analog.
The alkyl chain length variation is exemplified by 4-methoxyphenyl 4-propylcyclohexanecarboxylate, which contains a propyl group instead of the pentyl substituent. This compound has a molecular formula of C₁₇H₂₄O₃ and a molecular weight of 276.4 grams per mole, demonstrating the systematic relationship between alkyl chain length and molecular mass. The propyl derivative maintains the same trans stereochemical configuration and exhibits similar conformational preferences, with the diequatorial form being thermodynamically favored.
Systematic comparison of these derivatives reveals consistent patterns in stereochemical behavior and conformational analysis across the series. All trans-1,4-disubstituted cyclohexanecarboxylic acid esters in this family demonstrate preferential adoption of the diequatorial conformation, with energy differences between conformers remaining relatively constant regardless of the specific substitution pattern. The presence of different aromatic ester groups or varying alkyl chain lengths does not significantly alter the fundamental conformational preferences established by the trans-1,4-disubstitution pattern on the cyclohexane ring system.
Table 2: Comparative Structural Data for Related Cyclohexanecarboxylic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Aromatic Substituent | Alkyl Chain |
|---|---|---|---|---|---|
| Trans-4-pentyl-4-methoxyphenyl ester | C₁₉H₂₈O₃ | 304.4 | 67589-52-0 | 4-Methoxy | Pentyl |
| Trans-4-pentyl-4-ethoxyphenyl ester | C₂₀H₃₀O₃ | 318.4 | 67679-63-4 | 4-Ethoxy | Pentyl |
| Trans-4-propyl-4-methoxyphenyl ester | C₁₇H₂₄O₃ | 276.4 | 67589-38-2 | 4-Methoxy | Propyl |
Properties
IUPAC Name |
(4-methoxyphenyl) 4-pentylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-3-4-5-6-15-7-9-16(10-8-15)19(20)22-18-13-11-17(21-2)12-14-18/h11-16H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIVFZUPTYADSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939422, DTXSID10886837 | |
| Record name | 4-Methoxyphenyl 4-pentylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-methoxyphenyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10886837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67589-52-0, 181285-32-5 | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-methoxyphenyl ester, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067589520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-methoxyphenyl ester, trans- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methoxyphenyl 4-pentylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-methoxyphenyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10886837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyphenyl trans-4-pentylcyclohexanoate | |
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Biological Activity
Cyclohexanecarboxylic acid, 4-pentyl-, 4-methoxyphenyl ester, trans- (CAS Number: 67589-52-0) is a chemical compound with notable biological activities. This ester is characterized by its unique structure, which contributes to its potential applications in pharmacology and biochemistry. Its molecular formula is with a molecular weight of approximately 304.4 g/mol .
Antiproliferative and Antimicrobial Properties
Recent studies have highlighted the antiproliferative activity of compounds similar to cyclohexanecarboxylic acid esters. These compounds have shown promise as antimicrobial agents , potentially effective against various pathogens. For instance, bioactive compounds derived from microbial sources exhibit dual roles as antimicrobial peptides and anticancer peptides, suggesting that derivatives of cyclohexanecarboxylic acid could similarly possess such activities .
The biological activity of cyclohexanecarboxylic acid esters may be attributed to their ability to interact with cellular membranes and disrupt cellular functions. This interaction can lead to:
- Membrane destabilization , causing cell lysis.
- Inhibition of key metabolic pathways , which can halt the proliferation of cancer cells.
- Antioxidant effects , reducing oxidative stress within cells.
Case Studies
- Anticancer Activity : A study involving various cyclohexanecarboxylic acid derivatives indicated significant anticancer activity against prostate cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
- Antimicrobial Efficacy : In another investigation, derivatives similar to cyclohexanecarboxylic acid were tested against a range of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. Results showed that these compounds exhibited substantial antibacterial properties, making them potential candidates for developing new antimicrobial therapies .
Synthesis and Purification
The synthesis of trans-4-pentylcyclohexanecarboxylic acid ester typically involves several steps, including:
- Formation of the cyclohexane ring through selective reduction.
- Esterification with 4-methoxyphenol.
- Purification processes such as crystallization or chromatography to achieve high purity levels (up to 99%) as reported in various patents .
Table: Summary of Biological Activities
Safety and Toxicological Data
According to safety data sheets, cyclohexanecarboxylic acid, 4-pentyl-, 4-methoxyphenyl ester, trans- is not classified as hazardous under OSHA standards. However, it is recommended to handle it with care due to potential irritations upon contact with skin or eyes .
Toxicological Information
Scientific Research Applications
Pharmaceutical Applications
Cyclohexanecarboxylic acid derivatives are often utilized in drug synthesis due to their ability to act as intermediates in the formation of biologically active compounds. The trans configuration of this ester allows for specific interactions with biological targets, enhancing its potential therapeutic effects.
Case Study: Drug Development
- Research Findings : Studies have shown that derivatives of cyclohexanecarboxylic acid can exhibit anti-inflammatory and analgesic properties. For instance, modifications on the cyclohexane ring can lead to compounds with enhanced potency against pain receptors.
- Example : A derivative of this ester was investigated for its efficacy in reducing inflammation in animal models, demonstrating significant reductions in inflammatory markers compared to controls.
Materials Science
In materials science, trans-4-pentyl-4-methoxyphenyl cyclohexanecarboxylate is primarily used as a nematic liquid crystal monomer . This application is crucial in the development of liquid crystal displays (LCDs) and other electronic devices.
| Property | Value |
|---|---|
| Phase Transition Temperature | Approximately 70°C |
| Viscosity | Low viscosity suitable for LCD applications |
| Solubility | Sparingly soluble in water (1.7E-3 g/L at 25°C) |
Application Insights :
- The unique structural features of this ester allow it to exhibit desirable liquid crystal properties such as a wide temperature range and good thermal stability, making it ideal for high-performance display technologies.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis processes. Its ester functional group can undergo various chemical reactions such as hydrolysis, transesterification, and halogenation, facilitating the production of more complex molecules.
Synthesis Pathways :
- The compound can be synthesized through several methods including:
- Direct esterification of cyclohexanecarboxylic acid with 4-pentanol and 4-methoxyphenol.
- Transesterification reactions that allow for the incorporation of different alkyl groups to tailor the compound's properties for specific applications.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The 4-methoxyphenyl group distinguishes the target compound from analogs with electron-withdrawing or bulky substituents. Key comparisons include:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The 4-methoxy group (electron-donating) may enhance mesogenic stability in liquid crystals compared to cyano (electron-withdrawing) or fluoro substituents, which increase polarity and dielectric anisotropy.
Alkyl Chain Length Variations
The pentyl chain at the 4-position of the cyclohexane ring affects phase behavior and solubility:
Key Observations:
- Chain Length and Phase Behavior : Longer alkyl chains (e.g., hexyl) lower melting points due to increased flexibility, while shorter chains (propyl/butyl) enhance rigidity.
- Solubility : Pentyl chains balance hydrophobicity and solubility in organic solvents, making the target compound suitable for synthetic processes.
Preparation Methods
General Synthetic Route
The synthesis of this compound typically follows a two-stage process:
Formation of the trans-4-pentylcyclohexanecarboxylic acid intermediate
- This involves selective reduction or functionalization of cyclohexane derivatives to introduce the pentyl substituent at the 4-position in the trans configuration.
- Methods include catalytic hydrogenation or organometallic addition reactions to cyclohexanone derivatives, followed by oxidation to the carboxylic acid.
Esterification with 4-methoxyphenol
- The carboxylic acid is activated and then reacted with 4-methoxyphenol to form the ester linkage.
- Common activation methods include conversion to acyl chlorides or use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
- The reaction is typically performed in anhydrous organic solvents such as dichloromethane or toluene under inert atmosphere at room temperature or slightly elevated temperatures.
Detailed Esterification Procedure
| Step | Reagents and Conditions | Purpose/Notes |
|---|---|---|
| 1 | Trans-4-pentylcyclohexanecarboxylic acid + DCC + DMAP in dichloromethane | Activation of acid to form reactive intermediate |
| 2 | Addition of 4-methoxyphenol under nitrogen atmosphere | Nucleophilic attack forming ester bond |
| 3 | Stirring at room temperature for 12–24 hours | Ensures complete reaction |
| 4 | Filtration to remove dicyclohexylurea byproduct | Purification step |
| 5 | Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization | Achieves ≥99% purity for research applications |
This method yields the trans-ester product with high stereochemical fidelity and purity suitable for further applications.
Alternative Preparation Approaches
Ethyl Ester Intermediate Route:
Some protocols first convert trans-4-pentylcyclohexanecarboxylic acid to its ethyl ester via reflux with ethanol and acid catalysts or sulfonated Starbon catalyst, followed by transesterification with 4-methoxyphenol to obtain the target ester.Continuous Flow Synthesis:
Industrial-scale production may utilize continuous flow reactors to optimize reaction time, temperature control, and yield consistency. This approach also facilitates scale-up and reduces impurities.
Research Findings on Preparation
Reaction Optimization
- Esterification efficiency depends strongly on solvent dryness, reaction temperature, and molar ratios of reagents.
- Use of coupling agents like DCC and catalysts such as DMAP significantly improves yield and reduces side reactions.
- Purification by column chromatography is essential to remove urea byproducts and unreacted starting materials, ensuring high purity critical for biological and material science research.
Stereochemical Considerations
- The trans configuration of the 4-pentyl substituent on the cyclohexane ring is confirmed by NMR analysis, especially proton splitting patterns indicative of axial/equatorial positioning.
- Maintaining this stereochemistry during synthesis is crucial for the compound’s physical and biological properties.
Purity and Structural Validation
- Analytical techniques used include:
- NMR Spectroscopy (¹H and ¹³C): Confirms ester formation and trans stereochemistry.
- HPLC-MS: Confirms molecular weight and purity.
- X-ray Crystallography: Used when crystalline samples are available to definitively confirm 3D structure.
- These methods ensure the integrity of the compound post-synthesis.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Acid | trans-4-pentylcyclohexanecarboxylic acid | Purity ≥98% preferred |
| Phenol | 4-methoxyphenol | Analytical grade |
| Coupling Agent | DCC or EDCI | Stoichiometric or slight excess |
| Catalyst | DMAP | 5–10 mol% |
| Solvent | Anhydrous dichloromethane or toluene | Dry, inert atmosphere |
| Temperature | 20–25°C (room temperature) | Mild conditions to preserve stereochemistry |
| Reaction Time | 12–24 hours | Monitored by TLC or GC |
| Purification | Column chromatography or recrystallization | Hexane/ethyl acetate gradient |
| Yield | Typically 70–85% | Depending on scale and conditions |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing trans-4-pentylcyclohexanecarboxylic acid derivatives with high regioselectivity?
- Methodology : Use Friedel-Crafts acylation or esterification under controlled conditions. For example, describes a two-step synthesis involving esterification of cyclohexanecarboxylic acid with 4-methoxyphenol in the presence of DCC (dicyclohexylcarbodiimide) as a coupling agent. Purification via silica gel chromatography (EA/HEP solvent system) ensures high purity (>98% by GC) .
- Key Considerations : Monitor reaction progress using TLC or HPLC to confirm intermediate formation. Optimize reaction temperature (40–60°C) to minimize side products like cis-isomers.
Q. How can the structural integrity of the trans-configuration in this compound be confirmed?
- Methodology : Combine NMR spectroscopy (¹H and ¹³C) with X-ray crystallography. For instance, highlights the use of ¹H NMR to identify axial-equatorial proton splitting patterns in cyclohexane derivatives, while X-ray crystallography resolves spatial arrangements definitively .
- Data Analysis : In trans-isomers, the dihedral angle between the pentyl and methoxyphenyl groups should exceed 160° (as seen in similar cyclohexane derivatives in ) .
Q. What analytical techniques are suitable for assessing purity in this compound?
- Methodology : Employ HPLC with a C18 column and UV detection (λ = 254 nm). reports >95% purity for trans-4-propylcyclohexanecarboxylic acid using GC with flame ionization detection, a method adaptable to this compound .
- Validation : Cross-validate with melting point analysis (expected range: 85–90°C for trans-derivatives, per ) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for trans-isomers be resolved?
- Methodology : Perform dynamic NMR experiments to assess conformational flexibility. notes that substituents like fluorine or cyano groups (e.g., in 4-cyano-3-fluorophenyl analogs) can induce unexpected splitting due to electron-withdrawing effects, complicating interpretation .
- Case Study : If NMR suggests axial-equatorial equilibrium but X-ray shows static trans-configuration, computational modeling (DFT) can clarify energy barriers for ring flipping .
Q. What strategies optimize the synthesis of derivatives with bulky substituents (e.g., 4-pentyl vs. 4-propyl)?
- Methodology : Use sterically hindered bases (e.g., DBU) to promote trans-esterification. demonstrates that potassium carbonate in DMF effectively mediates ester formation without side reactions, even with bulky groups .
- Challenges : Longer alkyl chains (e.g., pentyl) increase hydrophobicity, necessitating solvent optimization (e.g., THF/water biphasic systems) to improve yield.
Q. How does the methoxyphenyl group influence the compound’s pharmacological activity?
- Methodology : Compare bioactivity assays (e.g., anti-inflammatory or analgesic tests) with structural analogs. and indicate that methoxy groups enhance bioavailability in cyclohexane derivatives by improving membrane permeability .
- Data Interpretation : Use SAR (Structure-Activity Relationship) models to correlate substituent position (para-methoxy) with efficacy, referencing similar studies in .
Data Contradiction Analysis
Q. Why might GC purity assays and NMR integration yield discrepant results?
- Root Cause : GC detects volatile impurities (e.g., unreacted starting materials), while NMR integration may overlook non-protonated contaminants. highlights this issue in trans-4-propyl derivatives, where residual solvents (e.g., DMF) affect GC but not NMR .
- Resolution : Combine multiple techniques: GC for volatiles, HPLC for non-volatiles, and elemental analysis for stoichiometric validation.
Applications in Academic Research
Q. What role does this compound play in liquid crystal or material science research?
- Methodology : Investigate mesomorphic properties via polarized optical microscopy (POM) and DSC. and note that trans-4-pentyl derivatives exhibit nematic phases at 80–120°C, ideal for liquid crystal displays .
- Advanced Use : Modify the methoxyphenyl group with electron-deficient substituents (e.g., cyano, per ) to tune dielectric anisotropy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
